Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate is a complex organic compound belonging to the class of benzo[b]thiophenes These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. Another method involves the aryne reaction with alkynyl sulfides, which allows the formation of benzo[b]thiophenes in a one-step intermolecular manner .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form hydrogen or other substituents.
Substitution: The iodine atom can be substituted with other functional groups such as amino, methoxy, or bromo groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium azide (NaN₃) or methanol (CH₃OH) under acidic or basic conditions are employed.
Major Products: The major products formed from these reactions include various substituted benzo[b]thiophenes, which can exhibit different biological and chemical properties .
Scientific Research Applications
Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit voltage-gated sodium channels, which are crucial for nerve signal transmission .
Comparison with Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness: Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate is unique due to the presence of both iodine and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H9IO3S |
---|---|
Molecular Weight |
348.16 g/mol |
IUPAC Name |
ethyl 3-hydroxy-7-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9IO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
YVWUEQYETSCJRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)I)O |
Origin of Product |
United States |
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